Methyl 2-methyl-3-(octyloxy)propanoate
Description
Methyl 2-methyl-3-(octyloxy)propanoate (C₁₃H₂₄O₃) is a branched ester featuring a long-chain octyloxy group at the 3-position of the propanoate backbone. This compound is characterized by its hydrophobic alkyl chain, which enhances solubility in non-polar solvents and influences its physicochemical behavior.
The octyloxy substituent likely confers applications in materials science, such as plasticizers, surfactants, or components in organic electronics (e.g., polymer-fullerene blends for photovoltaic devices) . Its structural flexibility and tunable properties make it a candidate for comparative studies with related esters.
Properties
CAS No. |
90177-67-6 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
methyl 2-methyl-3-octoxypropanoate |
InChI |
InChI=1S/C13H26O3/c1-4-5-6-7-8-9-10-16-11-12(2)13(14)15-3/h12H,4-11H2,1-3H3 |
InChI Key |
JKUKHMOIFOBTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(octyloxy)propanoate typically involves the esterification of 2-methyl-3-(octyloxy)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(octyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methyl-3-(octyloxy)propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-methyl-3-(octyloxy)propanoic acid and methanol.
Reduction: 2-methyl-3-(octyloxy)propanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Scientific Research Applications
Methyl 2-methyl-3-(octyloxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(octyloxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below compares Methyl 2-methyl-3-(octyloxy)propanoate with structurally similar compounds from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Substituent Impact: The octyloxy group in the target compound provides significant hydrophobicity compared to polar groups like amines (e.g., ) or ketones (e.g., ). This property aligns it with applications requiring non-polar solvents or lipid-like behavior.
- Molecular Weight: The target compound’s molecular weight (228.30 g/mol) is intermediate between smaller analogs (e.g., 173.25 g/mol for the amino derivative ) and bulkier silyl-protected esters (286.47 g/mol ).
Physicochemical and Functional Comparisons
Solubility and Reactivity:
- The octyloxy chain enhances lipid solubility, making the target compound more compatible with organic polymers (e.g., P3HT in photovoltaic blends ) compared to hydrophilic derivatives like the amino-substituted analog .
- Silyl-protected analogs (e.g., triisopropylsilyloxy ) exhibit higher steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability in acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
